molecular formula C18H18Br2N2O2 B15008351 1-(3,5-Dibromobenzoyl)-4-(2-methoxyphenyl)piperazine

1-(3,5-Dibromobenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B15008351
M. Wt: 454.2 g/mol
InChI Key: BTSZGTWFSFEEOI-UHFFFAOYSA-N
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Description

1-(3,5-Dibromobenzoyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dibromobenzoyl group and a 2-methoxyphenyl group

Preparation Methods

The synthesis of 1-(3,5-Dibromobenzoyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the acylation of 4-(2-methoxyphenyl)piperazine with 3,5-dibromobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dibromobenzoyl)-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the 3,5-dibromobenzoyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized derivatives of the original compound.

Scientific Research Applications

1-(3,5-Dibromobenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.

    Medicine: Research into its potential as an anti-cancer or anti-inflammatory agent is ongoing, with studies focusing on its ability to modulate specific molecular targets.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings with specific functional attributes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromobenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, its ability to inhibit certain enzymes may make it a candidate for drug development in treating diseases where these enzymes play a critical role.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,5-Dibromobenzoyl)-4-(2-methoxyphenyl)piperazine stands out due to its unique substitution pattern and the presence of both bromine and methoxy groups. Similar compounds include:

    1-(3,5-Dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine: This compound has chlorine atoms instead of bromine, which can lead to different reactivity and biological activity.

    1-(3,5-Dibromobenzoyl)-4-phenylpiperazine: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    1-(3,5-Dibromobenzoyl)-4-(2-hydroxyphenyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C18H18Br2N2O2

Molecular Weight

454.2 g/mol

IUPAC Name

(3,5-dibromophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H18Br2N2O2/c1-24-17-5-3-2-4-16(17)21-6-8-22(9-7-21)18(23)13-10-14(19)12-15(20)11-13/h2-5,10-12H,6-9H2,1H3

InChI Key

BTSZGTWFSFEEOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)Br)Br

Origin of Product

United States

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